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Compound of Interest

Compound Name: LP-65

Cat. No.: B15623257

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical appraisal of LP-184, a novel anti-cancer agent developed by
Lantern Pharma. Its therapeutic potential is evaluated by comparing its performance with
alternative therapies, supported by available preclinical and clinical data.

Introduction to LP-184

LP-184 is a next-generation, synthetically lethal small molecule belonging to the acylfulvene
class. It is a prodrug designed for selective anti-tumor activity, exploiting specific molecular
vulnerabilities within cancer cells. Its development has been guided by Lantern Pharma's
proprietary Al platform, RADR®, which identifies patient populations most likely to respond
based on genomic and biomarker data. LP-184 has received multiple FDA designations,
including Fast Track for glioblastoma (GBM) and triple-negative breast cancer (TNBC), and
Orphan Drug Designation for pancreatic cancer, malignant gliomas, and other rare cancers,
highlighting its potential to address significant unmet medical needs.

Mechanism of Action: A Dual-Biomarker Approach

LP-184's mechanism of action is based on a principle of synthetic lethality, requiring two key
conditions to be met for maximal efficacy:

o Tumor-Specific Activation: LP-184 is a prodrug that is metabolically activated into its highly
potent DNA alkylating form by the enzyme Prostaglandin Reductase 1 (PTGR1). Many solid
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tumors, including subsets of pancreatic, lung, breast, and brain cancers, exhibit significant
overexpression of PTGR1 compared to normal tissues.[1][2][3][4][5] This differential
expression provides a therapeutic window, concentrating the drug's cytotoxic activity within
the tumor environment.

o Targeting DNA Repair Deficiencies: Once activated, LP-184 covalently binds to DNA,
primarily at N3-adenine, inducing interstrand cross-links and double-strand breaks (DSBs).
[5][6] In healthy cells, these breaks can be repaired by robust DNA Damage Repair (DDR)
pathways, such as the Homologous Recombination (HR) and Nucleotide Excision Repair
(NER) pathways. However, many cancers harbor mutations in these DDR pathways (e.g.,
alterations in BRCA1/2, ATM, ATR, ERCC3/4).[1][7] These DDR-deficient cells are unable to
repair the damage inflicted by LP-184, leading to cell cycle arrest and apoptosis.

This dual-dependency—high PTGRL1 for activation and a deficient DDR pathway for lethality—
forms the basis of LP-184's targeted approach.
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Caption: Mechanism of Action of LP-184.
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Comparative Performance Data

The therapeutic potential of LP-184 is best understood by comparing its efficacy against

established and alternative treatments.

This table summarizes the half-maximal inhibitory concentration (IC50) of LP-184 against

various cancer models, compared to standard-of-care agents. Lower values indicate higher

potency.
Cancer Fold
LP-184 IC50 Comparator Comparator . Reference(s
Type | Difference
(nM) Drug IC50 (nM) )
Model (Approx.)
>10,000 (in
Glioblastoma Temozolomid  MGMT-
22 - 310 , >30x - 450x [8]
(GBM) e expressing
cells)
Prostate _
Olaparib
Cancer
_ 77 (PARP ~9,240 ~120x [6]
Organoid .
Inhibitor)
(LuCaP 96)
Prostate _
Olaparib
Cancer
. 645 (PARP ~38,700 ~60x [6]
Organoid o
Inhibitor)
(LuCaP 86.2)
Breast
Cancer (NCI-
327 N/A N/A N/A [9]
60 Panel
Median)
NSCLC Cisplatin, )
Nanomolar ) Micromolar
(Selected Paclitaxel, Up to 3800x [10]
. range range
Cell Lines) etc.

This table outlines key efficacy results from preclinical animal models and human clinical trials.
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Comparator /

Parameter LP-184 Result Reference(s)
Context
Standard of care often
Tumor Growth ) )
o ) >100% TGl results in tumor stasis
Inhibition (TGI) in [11]

GBM Xenografts

(regression) observed.

rather than

regression.

Efficacy in PARP-
Inhibitor Resistant
TNBC PDX Models

Demonstrated
complete, durable

tumor regression.

PARP inhibitors are a
standard of care for
HR-deficient TNBC, [7]
but resistance is

common.

Phase 1a Clinical Trial

Disease Control Rate
(DCR): 48% in

DCR in heavily pre-

treated, advanced

evaluable patients solid tumor
(NCT05933265) . _ . _
at/above therapeutic populations is typically
dose. low.
0.39 mg/kg (IV on
Recommended Phase
Days 1 & 8 of a 21- N/A [12]

2 Dose (RP2D)

day cycle)

Durable Benefit

One NSCLC patient
with DDR mutations
remained on

treatment for nearly

two years.

Durable responses in
late-stage, refractory [12]

patients are rare.

This table presents key PK parameters for LP-184, indicating its ability to reach target tissues.

Data is from mice receiving a single 4 mg/kg intravenous bolus.
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Parameter Value Significance Reference(s)

Achieves
concentrations well

Brain Cmax 839 nmol/L above in vitro IC50 for  [13][14]
GBM, indicating CNS

penetration.

Demonstrates

significant drug
Tumor Cmax 2,530 nmol/L o [13][14]
accumulation in tumor

tissue.
AUC brain/plasma Favorable ratio for a
) 0.11 [13][14]
Ratio CNS-targeted agent.

Confirms preferential
0.2 distribution to the [13][14]

tumor.

AUC tumor/plasma

Ratio

Experimental Protocols

The data cited in this guide were generated using standardized methodologies. Below are
detailed protocols representative of those used in the preclinical evaluation of LP-184.

This assay measures the metabolic activity of cells as an indicator of viability after exposure to
a therapeutic agent.

o Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in
100 pL of complete culture medium. Incubate for 24 hours at 37°C and 5% COz2 to allow for
cell attachment.

o Compound Treatment: Prepare serial dilutions of LP-184 and comparator drugs in culture
medium. Remove the existing medium from the wells and add 100 pL of the drug-containing
medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

e Incubation: Incubate the plates for 72 hours at 37°C and 5% CO.-.
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e MTT Addition: Add 10 pL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well.

e Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells
to metabolize the yellow MTT into purple formazan crystals.

e Solubilization: Carefully aspirate the medium and add 100 pL of a solubilization solution
(e.g., DMSO or an SDS-HCI solution) to each well to dissolve the formazan crystals.

» Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete
dissolution. Measure the absorbance at 570 nm using a microplate reader.

e Analysis: Convert absorbance values to percentage of viability relative to the vehicle control.
Plot the results against drug concentration and use a non-linear regression model to
calculate the IC50 value.

This in vivo model assesses a drug's anti-tumor activity on human tumors grown in
immunodeficient mice.

Click to download full resolution via product page

Caption: Workflow for a Patient-Derived Xenograft (PDX) study.

* Model Establishment: Surgically obtained human tumor tissue is implanted subcutaneously
into the flank of highly immunodeficient mice (e.g., NSG mice).

e Tumor Expansion: Once the initial tumor (P0) reaches a specified size (e.g., 1000 mm3), it is
harvested, fragmented, and passaged into new host mice to generate a cohort with
consistent tumor characteristics.
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e Study Enrollment: When tumors in the study cohort reach a volume of 100-150 mms3, mice
are randomized into treatment arms (e.g., Vehicle Control, LP-184, Comparator Drug).

e Dosing: LP-184 is administered intravenously according to the specified dose and schedule
(e.g., 4 mg/kg on a 5-days-on, 2-days-off cycle).

e Monitoring: Tumor volume is measured with digital calipers 2-3 times per week. Animal body
weight and general health are monitored as indicators of toxicity.

e Endpoint: The study concludes when tumors in the control group reach a predetermined
maximum volume, or after a set number of treatment cycles.

e Analysis: Efficacy is determined by calculating Tumor Growth Inhibition (TGI) and assessing
the number of partial and complete responses (regressions).

Critical Appraisal and Future Directions

Strengths:

» Novel, Targeted Mechanism: The dual requirement of high PTGR1 expression and a DDR
deficiency provides a strong rationale for targeted efficacy and a potentially wide therapeutic
window, sparing normal tissue.

o High Potency: Preclinical data consistently show that LP-184 has nanomolar potency, often
orders of magnitude greater than standard-of-care agents, including PARP inhibitors in
relevant models.[6][10]

 Activity in Resistant Tumors: LP-184 has demonstrated efficacy in models resistant to
established therapies like PARP inhibitors and temozolomide, addressing a critical area of
unmet need.[7][8]

e CNS Penetration: The ability of LP-184 to cross the blood-brain barrier and accumulate in
brain tumors at therapeutic concentrations is a significant advantage for treating notoriously
difficult cancers like GBM.[13][14]

o Favorable Early Clinical Data: The Phase la trial confirmed the drug's safety profile and
showed encouraging signs of durable disease control in a heavily pre-treated, diverse patient
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population.
Challenges and Future Directions:

o Biomarker Development: The success of LP-184 in the clinic will depend on the robust
validation and clinical implementation of companion diagnostics for both PTGR1 expression
and DDR pathway status to ensure optimal patient selection.

o Combination Therapies: While potent as a monotherapy, the mechanism of LP-184 makes it
an ideal candidate for combination strategies. Future trials will explore combinations with
PARP inhibitors (to further exploit DDR deficiencies) and checkpoint inhibitors (as DNA
damage can increase tumor immunogenicity).

o Managing Toxicity: As a DNA alkylating agent, potential toxicities such as myelosuppression
must be carefully managed. The Phase 1a trial indicated manageable side effects, primarily
Grade 1/2 nausea and vomiting, but this will need to be monitored in larger patient
populations.

Conclusion: LP-184 is a promising, biomarker-driven therapeutic with a compelling,
mechanistically sound rationale for its anti-cancer activity. Preclinical data show exceptional
potency and efficacy in high-unmet-need and treatment-resistant settings. Early clinical results
are encouraging, demonstrating safety and signs of durable activity. The future success of LP-
184 will be contingent on a precision oncology strategy, leveraging its dual-biomarker approach
to select patients who will derive the most benefit, both as a monotherapy and as a component
of novel combination regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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